molecular formula C13H16N2O4 B8486298 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid

Cat. No.: B8486298
M. Wt: 264.28 g/mol
InChI Key: ODGJFAQGWOYXMS-UHFFFAOYSA-N
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Description

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a 6-methylpyridin-3-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-3-ol with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced compounds with modified structures.

Scientific Research Applications

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 6-methylpyridin-3-yloxycarbonyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c1-9-2-3-11(8-14-9)19-13(18)15-6-4-10(5-7-15)12(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)

InChI Key

ODGJFAQGWOYXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-methylpyridin-3-ol (1.8 g), CDI (2.64 g), and DMSO (18 mL) were added dropwise isonipecotic acid (4.2 g), and a mixture of DMSO (18 mL) and trifluoroacetic acid (2.5 mL), followed by stirring at room temperature for 1 day. To the reaction liquid were added saturated brine and chloroform, and the organic phase was separated. The organic phase was washed with saturated brine twice and then dried over anhydrous sodium sulfate, and the solvent was concentrated under reduced pressure. To the residue was added diisopropyl ether/methanol, and the resulting solid was collected by filtration and dried to obtain 1-{[(6-methylpyridin-3-yl)oxy]carbonyl}piperidine-4-carboxylic acid (3.51 g) as a colorless solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

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